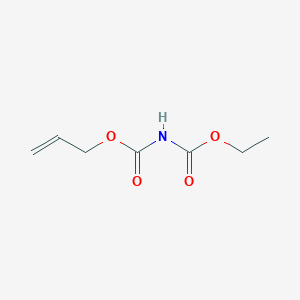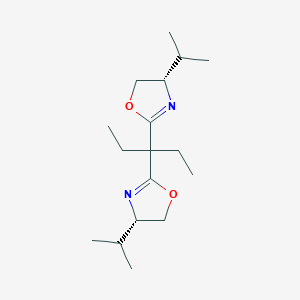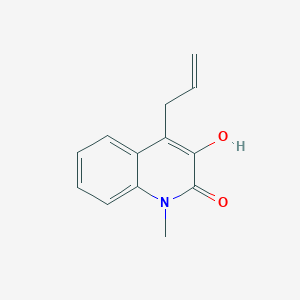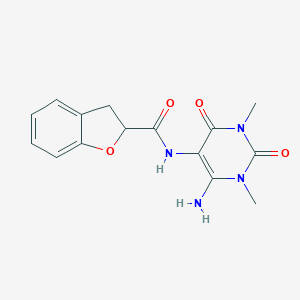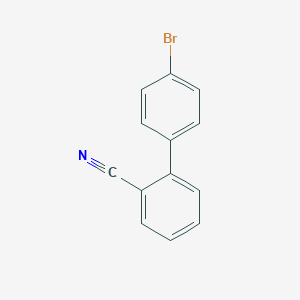
2-(4-Bromophenyl)benzonitrile
Vue d'ensemble
Description
2-(4-Bromophenyl)benzonitrile, also known as 4-bromobenzonitrile, is an organic compound with the molecular formula C13H8BrN. It is a derivative of benzonitrile, where a bromine atom is substituted at the para position of the phenyl ring. This compound is a white to light yellow crystalline solid and is used in various chemical syntheses and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)benzonitrile can be achieved through several methods:
Aromatic Nitration and Bromination: One common method involves the nitration of benzene to form nitrobenzene, followed by bromination to yield 4-bromonitrobenzene.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction between 4-bromobenzonitrile and phenylboronic acid in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes, followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.
Coupling Reactions: It can participate in coupling reactions like the Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are commonly used along with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 4-hydroxybenzonitrile, 4-aminobenzonitrile, and 4-thiobenzonitrile.
Coupling Products: Biaryl compounds are the major products of coupling reactions, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2-(4-Bromophenyl)benzonitrile has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)benzonitrile primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution and coupling reactions. The nitrile group also plays a role in stabilizing intermediates during these reactions .
Comparaison Avec Des Composés Similaires
4-Iodobenzonitrile: Similar in structure but with an iodine atom instead of bromine.
4-Chlorobenzonitrile: Contains a chlorine atom instead of bromine.
Uniqueness: 2-(4-Bromophenyl)benzonitrile is unique due to its balanced reactivity, making it a versatile intermediate in organic synthesis. Its bromine atom provides a good leaving group for substitution reactions, while its nitrile group offers stability and functionality in various chemical transformations .
Propriétés
IUPAC Name |
2-(4-bromophenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrN/c14-12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-15/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMUHWJOMVSGTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362748 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168072-17-1 | |
| Record name | 2-(4-bromophenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

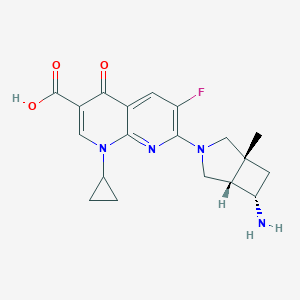
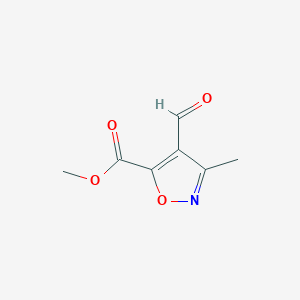
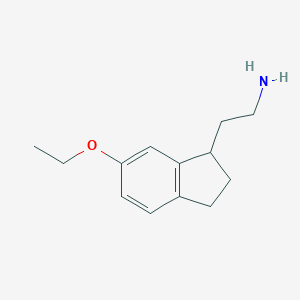
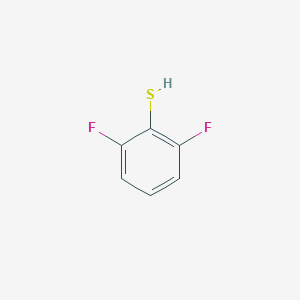
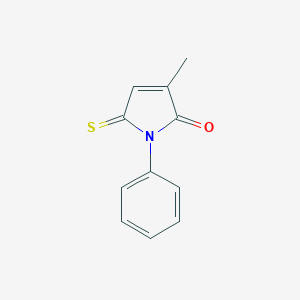
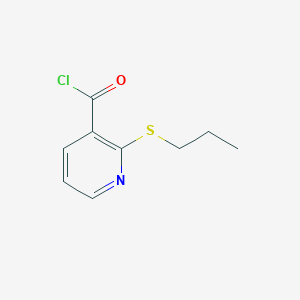
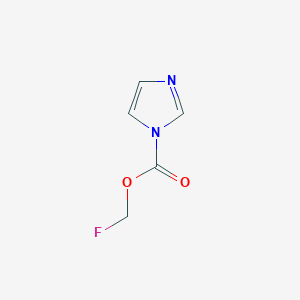
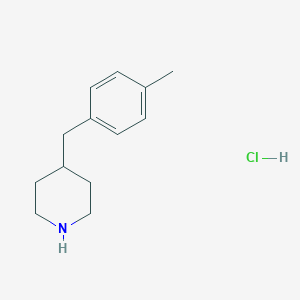
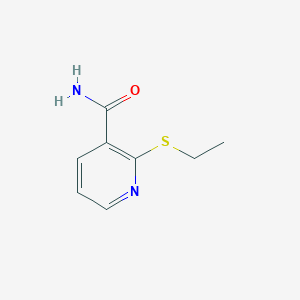
![1-(5,6-Dihydro-4H-thieno[3,4-c]pyrrol-1-yl)ethanone](/img/structure/B64344.png)
